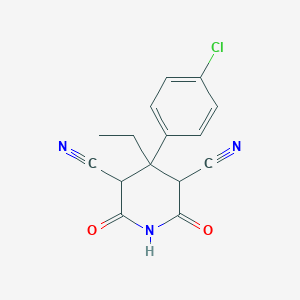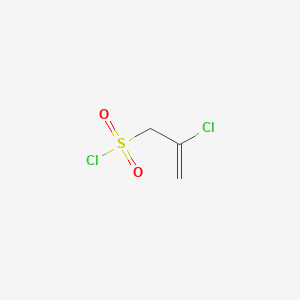
Cyclobutanone, 2,2,3,3-tetramethyl-
描述
Cyclobutanone, 2,2,3,3-tetramethyl- is an organic compound with the molecular formula C8H14O It is a four-membered cyclic ketone, characterized by the presence of two methyl groups on each of the carbon atoms adjacent to the carbonyl group
准备方法
Synthetic Routes and Reaction Conditions
Cyclobutanone, 2,2,3,3-tetramethyl- can be synthesized through several methods. One common approach involves the [2+2] cycloaddition reaction, where silyl enol ethers react with α,β-unsaturated carbonyl compounds under acid catalysis . This method allows for the formation of cyclobutane derivatives with high stereoselectivity.
Another method involves the intramolecular cyclization of carbanions, which can be initiated by treatment with lithium diisopropylamide (LDA). This reaction proceeds via the ring opening of an epoxide, followed by silylation to afford the desired cyclobutane .
Industrial Production Methods
Industrial production of cyclobutanone, 2,2,3,3-tetramethyl- typically involves large-scale application of the aforementioned synthetic routes. The choice of method depends on factors such as yield, cost, and scalability. The [2+2] cycloaddition reaction is favored for its efficiency and high yield.
化学反应分析
Types of Reactions
Cyclobutanone, 2,2,3,3-tetramethyl- undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert cyclobutanone to cyclobutanols or other reduced derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like lithium aluminum hydride for reduction. Acid catalysts such as hydrochloric acid or sulfuric acid are often employed in substitution reactions.
Major Products
The major products formed from these reactions include various substituted cyclobutanones, cyclobutanols, and other derivatives, depending on the specific reaction conditions and reagents used.
科学研究应用
Cyclobutanone, 2,2,3,3-tetramethyl- has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s reactivity and structural properties make it useful in studying enzyme-catalyzed reactions and other biological processes.
Medicine: Research into cyclobutanone derivatives has potential implications for drug development, particularly in the design of new pharmaceuticals with specific biological activities.
Industry: Cyclobutanone derivatives are used in the production of specialty chemicals and materials with unique properties.
作用机制
The mechanism by which cyclobutanone, 2,2,3,3-tetramethyl- exerts its effects involves its reactivity as a cyclic ketone. The carbonyl group is highly reactive, allowing the compound to participate in various chemical reactions. The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes.
相似化合物的比较
Cyclobutanone, 2,2,3,3-tetramethyl- can be compared with other similar compounds, such as:
Cyclobutanone: The parent compound without the methyl substitutions. It is less sterically hindered and has different reactivity.
Cyclobutanone, 2,2,3-trimethyl-: A similar compound with one fewer methyl group, which affects its steric properties and reactivity.
Cyclopentanone: A five-membered cyclic ketone with different ring strain and reactivity compared to cyclobutanone derivatives.
The uniqueness of cyclobutanone, 2,2,3,3-tetramethyl- lies in its specific substitution pattern, which imparts distinct steric and electronic properties, making it valuable for specialized applications in research and industry.
属性
IUPAC Name |
2,2,3,3-tetramethylcyclobutan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O/c1-7(2)5-6(9)8(7,3)4/h5H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLWOPBVTWAAMFT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=O)C1(C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50481188 | |
| Record name | Cyclobutanone, 2,2,3,3-tetramethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50481188 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4070-14-8 | |
| Record name | Cyclobutanone, 2,2,3,3-tetramethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50481188 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2,3,3-tetramethylcyclobutan-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-{[(trimethylsilyl)oxy]methyl}aniline](/img/structure/B3383260.png)



![4-chloro-6-[(2-methylcyclohexyl)oxy]pyrimidine](/img/structure/B3383286.png)



![3-[(5-Chloro-2,4-dimethoxyphenyl)sulfamoyl]benzoic acid](/img/structure/B3383320.png)
![5-[(2-Fluorophenyl)sulfamoyl]-2,3-dimethoxybenzoic acid](/img/structure/B3383327.png)
![1-[4-(Propan-2-ylsulfanyl)phenyl]ethan-1-one](/img/structure/B3383337.png)

![2-[2-(Methoxymethyl)phenyl]acetic acid](/img/structure/B3383353.png)

